molecular formula C17H17ClN2O3S2 B2764289 5-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide CAS No. 946369-45-5

5-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide

Cat. No. B2764289
CAS RN: 946369-45-5
M. Wt: 396.9
InChI Key: ABZSIDJHAKHPST-UHFFFAOYSA-N
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Description

5-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C17H17ClN2O3S2 and its molecular weight is 396.9. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research on heterocyclic compounds similar to 5-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide has shown their importance in the synthesis of various heterocyclic fused structures. For instance, studies on heterocyclic fused 2,5-dihydrothiophene S,S-dioxides demonstrate methods for generating o-quinodimethanes, crucial intermediates in organic synthesis (Chaloner et al., 1992). Such methodologies are pivotal for constructing complex molecular architectures found in pharmaceuticals and agrochemicals.

Carbonic Anhydrase Inhibition

Sulfonamides and their derivatives are well-known for their inhibitory activity against carbonic anhydrase, an enzyme critical in various physiological processes. Research into sulfonamide derivatives, including thieno[2,3-b]thiophene-2-sulfonamides, has shown potential for topical ocular hypotensive activity, suggesting applications in treating glaucoma (Prugh et al., 1991). Such studies underline the therapeutic potential of sulfonamide derivatives in managing eye diseases.

Antitumor Activity

The exploration of sulfonamide derivatives for antitumor activity reveals a promising avenue for cancer treatment. Novel sulfonamide compounds have been studied for their cytotoxic effects against various cancer cell lines, highlighting the potential of these molecules in developing new anticancer agents (Ghorab et al., 2015). This research indicates that structurally related sulfonamides could be designed to target specific tumors effectively.

Surface Activity and Material Science

Sulfonamide derivatives also show significant promise in material science, particularly in surface activity and the development of novel materials with specific properties. For instance, studies on tetrachloro metallate complexes of sulfaquinoxaline have explored their surface properties and potential applications in creating materials with unique characteristics, such as antimicrobial or catalytic properties (Saleh et al., 2014).

properties

IUPAC Name

5-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S2/c18-15-7-8-16(24-15)25(22,23)19-13-6-5-11-2-1-9-20(14(11)10-13)17(21)12-3-4-12/h5-8,10,12,19H,1-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZSIDJHAKHPST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl)N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide

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